molecular formula C13H18O4 B8750363 Methyl 4-isopropyl-3,5-dimethoxybenzoate

Methyl 4-isopropyl-3,5-dimethoxybenzoate

Cat. No. B8750363
M. Wt: 238.28 g/mol
InChI Key: TVZJWLXRNLZUBP-UHFFFAOYSA-N
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Patent
US08487009B2

Procedure details

To a suspension of LiAlH4 (95%) (5.00 g, 125 mmol) in dry ether (100 mL) at 0° C. was added a solution of methyl 3,5-dimethoxy-4-i-propylbenzoate (17.67 g, 90.1 mmol), obtained in example 1(b) in ether (300 mL) under N2. The suspension was stirred at 0° C. for one hour then for an additional hour at room temperature. The reaction was quenched by slow addition of a saturated Na2SO4 aqueous solution (10 mL) at 0° C. The mixture was stirred overnight. The solid was filtered off and the filtrate was evaporated to dryness to give 3,5-dimethoxy-4-i-propylbenzyl alcohol (13.76 g, 88.3% yield) as white crystals. 1HNMR (CDCl3, ppm): δ 1.34 (d, J=7.2 Hz, 6H), 3.65 (hept., J=7.2 Hz, 1H), 3.88 (s, 6H), 4.70 (s, 2H), 6.62 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.67 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:22][CH3:23])[C:18]=1[CH:19]([CH3:21])[CH3:20])[C:12](OC)=[O:13]>CCOCC>[CH3:23][O:22][C:17]1[CH:16]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[C:18]=1[CH:19]([CH3:21])[CH3:20])[CH2:12][OH:13] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
17.67 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1C(C)C)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for an additional hour at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of a saturated Na2SO4 aqueous solution (10 mL) at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(CO)C=C(C1C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.76 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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